molecular formula C19H29N3O B4285384 N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide

Numéro de catalogue B4285384
Poids moléculaire: 315.5 g/mol
Clé InChI: REMPJHAVNRFMBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has shown promising results in scientific research, particularly in the field of neuroscience. CPP-115 is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.

Mécanisme D'action

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.
Biochemical and physiological effects:
The increased levels of GABA in the brain due to N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide administration have been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and reduced synaptic transmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of GABA receptors in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also stable and has a long half-life, which allows for prolonged exposure to the compound. However, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has limited solubility in water, which can make it difficult to administer in some experiments.

Orientations Futures

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and there are several potential future directions for research on this compound. These include further investigation of its therapeutic potential in neurological disorders, as well as its effects on other neurotransmitter systems. Additionally, the development of more soluble analogs of N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could improve its usefulness in lab experiments and potential clinical applications.
In conclusion, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of GABA transaminase, leading to increased GABAergic neurotransmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has limitations due to its limited solubility. Future research on N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.

Applications De Recherche Scientifique

N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to enhance GABAergic neurotransmission, which is a major inhibitory pathway in the brain. This makes N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide a promising drug candidate for the treatment of various neurological disorders.

Propriétés

IUPAC Name

N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19(23)20-18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMPJHAVNRFMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Reactant of Route 5
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Reactant of Route 6
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.